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Compound of Interest

Compound Name: Benzyl(2,2-difluoroethyl)amine

CAS No.: 1184224-96-1

Cat. No.: B1463448

Get Quote

Benzyl(2,2-difluoroethyl)amine is a fluorinated organic compound of increasing interest to the

pharmaceutical and agrochemical research sectors. Its structure uniquely combines two key

pharmacophoric elements: the benzylamine scaffold and a geminal difluoroethyl motif. The

benzylamine group is a prevalent feature in a multitude of FDA-approved pharmaceuticals,

contributing to interactions with various biological targets.[1] The introduction of fluorine,

particularly the gem-difluoro (CF2) group, is a well-established strategy in medicinal chemistry

to modulate a molecule's physicochemical and pharmacokinetic properties.[2]

The CF2 group can act as a bioisostere for ether, carbonyl, or hydroxyl functionalities,

potentially improving metabolic stability by blocking sites of oxidation. Furthermore, the strong

electron-withdrawing nature of fluorine atoms can significantly alter the basicity (pKa) of the

adjacent amine, influencing the molecule's ionization state at physiological pH, its solubility,

and its ability to participate in hydrogen bonding. This guide, intended for researchers and drug

development scientists, provides a comprehensive overview of the core properties, synthesis,

characterization, and potential applications of Benzyl(2,2-difluoroethyl)amine.
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Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1463448#bc-rfq
https://www.benchchem.com/product/b1463448/docs?utm_src=pdf-body#introduction-the-strategic-integration-of-fluorine-in-modern-drug-design
https://www.researchgate.net/figure/A-Selected-benzyl-amine-containing-examples-of-FDAapproved-pharmaceuticals-and_fig1_378596178
https://www.chemimpex.com/products/46033
https://www.benchchem.com/product/b1463448/docs?utm_src=pdf-body#introduction-the-strategic-integration-of-fluorine-in-modern-drug-design
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1463448?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The fundamental characteristics of Benzyl(2,2-difluoroethyl)amine define its behavior in both

chemical and biological systems. The molecule's identity is confirmed by its chemical formula,

C9H11F2N, and its specific CAS Number, 1184224-96-1.[3]

Table 1: Physicochemical Properties of Benzyl(2,2-difluoroethyl)amine

Property Value Source

Molecular Formula C9H11F2N [4][5][6]

Molecular Weight 171.19 g/mol [4]

Monoisotopic Mass 171.08595 Da [5]

CAS Number 1184224-96-1 [3]

IUPAC Name
N-benzyl-2,2-difluoroethan-1-

amine
[6]

Boiling Point 243.3°C at 760 mmHg [4]

Density 1.111 g/cm³ [4]

Refractive Index 1.485 [4]

LogP (Predicted) 2.52 [4]

Synthesis Pathway and Mechanistic Considerations
The synthesis of Benzyl(2,2-difluoroethyl)amine can be efficiently achieved via N-alkylation

of benzylamine. A robust and scalable method involves the reaction of benzylamine with a

suitable 2,2-difluoroethyl halide, such as 2,2-difluoro-1-haloethane, in the presence of an acid

scavenger.[7] This approach is favored for its directness and use of readily available starting

materials.

N-Alkylation Protocol
This protocol is based on established methods for the N-alkylation of amines with alkyl halides.

The choice of a non-nucleophilic base is critical to prevent side reactions with the electrophilic

halide.
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Step-by-Step Methodology:

Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer,

reflux condenser, and nitrogen inlet, add benzylamine (1.0 equivalent) and a suitable aprotic

solvent such as acetonitrile or N,N-Dimethylformamide (DMF).

Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K2CO3, 2.0

equivalents) or diisopropylethylamine (DIPEA, 1.5 equivalents).

Causality Explanation:The base is essential to neutralize the hydrohalic acid (e.g., HBr,

HCl) formed during the reaction. This prevents the protonation of the starting benzylamine,

which would render it non-nucleophilic and halt the reaction. An inorganic base like

K2CO3 is often preferred for ease of removal during workup.

Alkylating Agent Addition: Slowly add 1-bromo-2,2-difluoroethane (1.1 equivalents) to the

stirring mixture at room temperature.

Reaction Execution: Heat the reaction mixture to 60-80°C and monitor its progress using

Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

The reaction is typically complete within 6-12 hours.

Workup and Isolation:

Cool the mixture to room temperature and filter off the inorganic salts.

Concentrate the filtrate under reduced pressure to remove the solvent.

Redissolve the residue in a water-immiscible organic solvent like ethyl acetate and wash

with water and brine to remove any remaining salts and DMF.

Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in

vacuo to yield the crude product.

Synthesis Workflow Diagram
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Caption: N-Alkylation synthesis of Benzyl(2,2-difluoroethyl)amine.

Purification and Spectroscopic Validation
Ensuring the purity and structural integrity of the final compound is paramount for its use in

research, particularly in drug development where impurities can confound biological data.
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Purification Protocol: Flash Column Chromatography
Adsorbent: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

Column Packing: Pack a glass column with the silica slurry.

Sample Loading: Adsorb the crude product onto a small amount of silica gel and load it onto

the top of the packed column.

Elution: Elute the column with a gradient of ethyl acetate in hexane. Start with a low polarity

mixture (e.g., 5% ethyl acetate) and gradually increase the polarity.

Expertise Insight:The polarity gradient is chosen based on the significant difference in

polarity between the non-polar benzyl group and the more polar amine and difluoroethyl

groups. The target compound will elute as the solvent polarity increases.

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing

the pure product.

Solvent Removal: Combine the pure fractions and remove the solvent under reduced

pressure to yield the purified Benzyl(2,2-difluoroethyl)amine as an oil or solid.

Structural Characterization
A combination of spectroscopic techniques is required to unequivocally confirm the structure of

the synthesized molecule.

Table 2: Predicted Mass Spectrometry Data for C9H11F2N

Adduct m/z (Predicted) Source

[M+H]+ 172.09323 [5]

[M+Na]+ 194.07517 [5]

[M-H]- 170.07867 [5]

Table 3: Expected NMR Signals for Benzyl(2,2-difluoroethyl)amine
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Nucleus Environment
Expected Chemical
Shift (δ, ppm)

Expected Splitting
Pattern

¹H NMR -CH- (Ar) 7.2 - 7.4 Multiplet

-CH2- (Benzyl) ~3.8 Singlet

-CH2- (Ethyl) ~2.9 Triplet of triplets (tt)

-CHF2 5.8 - 6.2 Triplet of triplets (tt)

-NH- 1.5 - 2.5 (variable) Broad singlet

¹³C NMR Ar-C (Quaternary) ~140 Singlet

Ar-CH 127 - 129 Singlet

-CH2- (Benzyl) ~54 Singlet

-CH2- (Ethyl) ~50 Triplet (due to ¹JCF)

-CHF2 ~115 Triplet (due to ¹JCF)

¹⁹F NMR -CHF2 -110 to -125 Doublet of triplets (dt)

Self-Validating System:The combination of these techniques provides a self-validating

system. The mass spectrum confirms the molecular weight and elemental composition. The

¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, while the characteristic

splitting patterns (e.g., triplets from C-F and H-F coupling) and the chemical shift in the ¹⁹F

NMR spectrum unequivocally confirm the presence and location of the gem-difluoro group.

Characterization and QC Workflow
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Caption: Workflow for structural validation and purity assessment.

Potential Applications in Drug Discovery and
Development
While specific biological activities for Benzyl(2,2-difluoroethyl)amine are not extensively

documented in public literature, its structural components suggest significant potential as a

scaffold or intermediate in drug discovery programs.[8][9]

Metabolic Blocking: The gem-difluoro group on the ethyl chain can prevent α-carbon

oxidation, a common metabolic pathway for amines, potentially increasing the compound's

half-life in vivo.

pKa Modulation: The electron-withdrawing difluoro group is expected to lower the pKa of the

secondary amine compared to its non-fluorinated analog. This can be strategically used to

fine-tune a drug candidate's solubility, membrane permeability, and interaction with target

proteins, such as ion channels or G-protein coupled receptors (GPCRs), where the

protonation state of a ligand is critical.
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Bioisosterism: The -CH2-CHF2- moiety can serve as a more lipophilic and metabolically

stable bioisostere for a -CH2-CH2OH group. This substitution can enhance cell permeability

and oral bioavailability.

Scaffold for Library Synthesis: Benzyl(2,2-difluoroethyl)amine is an ideal starting point for

the synthesis of compound libraries. The benzyl ring can be readily functionalized, and the

secondary amine can be further derivatized (e.g., through acylation, alkylation, or

sulfonylation) to explore a wide chemical space in hit-to-lead optimization campaigns. The

chiral benzylamine motif, in particular, is a critical structural element in many clinical

candidates.[1]

Conclusion
Benzyl(2,2-difluoroethyl)amine represents a valuable chemical entity for medicinal chemists

and drug developers. Its synthesis is straightforward, and its structure is amenable to extensive

modification. The strategic placement of the gem-difluoro group provides a powerful tool for

modulating key drug-like properties, including metabolic stability and basicity. As the demand

for more sophisticated and effective therapeutic agents grows, fluorinated building blocks like

Benzyl(2,2-difluoroethyl)amine will continue to be essential components in the design of

next-generation pharmaceuticals.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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